Product packaging for 4-Nitrofluorene(Cat. No.:CAS No. 24237-68-1)

4-Nitrofluorene

Cat. No.: B3369656
CAS No.: 24237-68-1
M. Wt: 211.22 g/mol
InChI Key: CYYBQMPZHMAEGT-UHFFFAOYSA-N
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Description

Contextual Significance within Fluorene (B118485) Chemistry

Fluorene itself is a foundational structure in organic chemistry, notable for the acidic nature of the protons at its C9 position (the methylene (B1212753) bridge). wikipedia.org The introduction of a nitro group, a powerful electron-withdrawing group, at the 4-position further acidifies this site. mdpi.comwiley.com This enhanced acidity makes the C9 protons more susceptible to deprotonation, facilitating reactions such as the Knoevenagel condensation. nih.gov

The nitro group's presence significantly modifies the electron density across the entire fluorene scaffold. mdpi.com This alteration is crucial, as it transforms the fluorene system into a potent electron acceptor. nih.gov This characteristic is a cornerstone of its utility, allowing it to be paired with various electron-donating moieties to create molecules with tailored electronic and photophysical properties. nih.gov Therefore, within the broader family of fluorene derivatives, 4-Nitrofluorene and other nitrofluorenes are particularly valued for their electron-accepting capabilities, which are less pronounced in the parent fluorene molecule. wikipedia.orgnih.gov

Foundational Relevance in Organic and Materials Chemistry

In organic synthesis, the true significance of this compound lies in its role as a versatile building block. The electron-withdrawing nature of the nitro group makes nitrofluorene derivatives excellent candidates for constructing "push-pull" systems. nih.gov These systems are characterized by an intramolecular charge transfer (ICT) and are composed of an electron-donating part and an electron-accepting part, connected by a π-conjugated spacer. nih.gov

The activated methylene (C9) group in nitrofluorenes readily participates in Knoevenagel reactions with aldehydes, providing a straightforward, one-step method for synthesizing these complex push-pull molecules. nih.gov This synthetic accessibility has established nitrofluorenes as key precursors in the development of advanced organic materials. nih.gov

In materials chemistry, the ICT characteristics of molecules derived from this compound are exploited for a range of applications. These materials are investigated for their potential in:

Nonlinear Optics: The significant change in dipole moment upon photoexcitation in push-pull systems can lead to large second-order nonlinear optical responses. nih.gov

Dye-Sensitized Solar Cells (DSSCs): The ability to absorb light and facilitate charge separation makes these compounds candidates for use as sensitizers in solar cells. nih.gov

Electrochromes and Solvatochromic Probes: The absorption spectra of these dyes can be sensitive to the surrounding solvent polarity or an applied electric field, making them useful as environmental sensors or in smart window technologies. nih.gov

The study of (poly)nitrofluorenes, including this compound, is driven by the goal of creating dyes that absorb light in the visible to near-infrared (NIR) regions. nih.gov By strategically combining the nitrofluorene acceptor with different electron donors, researchers can fine-tune the resulting molecule's absorption spectrum, a critical aspect for applications in photonics and optoelectronics. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2 B3369656 4-Nitrofluorene CAS No. 24237-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBQMPZHMAEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178930
Record name Fluorene, 4-nitro-
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Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-68-1
Record name 4-Nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene, 4-nitro-
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Synthetic Methodologies and Reaction Pathways of 4 Nitrofluorene

Direct Nitration Strategies for Fluorene (B118485)

Direct nitration of the fluorene molecule is the most straightforward conceptual approach to introducing a nitro group onto the aromatic framework. However, controlling the position of nitration to selectively obtain the 4-isomer is a significant challenge due to the electronic and steric properties of the fluorene ring.

Regioselectivity Control in Nitration Reactions

The electrophilic nitration of fluorene predominantly yields 2-nitrofluorene (B1194847) and subsequently 2,7-dinitrofluorene (B108060). This is because the positions most susceptible to electrophilic attack are the 2 and 7 positions, which are electronically activated and sterically accessible. The methylene (B1212753) bridge at the 9-position influences the electron distribution in the aromatic rings, enhancing the reactivity at these sites.

The 4-position, in contrast, is sterically hindered by the adjacent benzene (B151609) ring and the methylene bridge. This steric hindrance significantly raises the activation energy for the attack of the nitronium ion (NO₂⁺) at this position, making the formation of 4-nitrofluorene a minor product in typical nitration reactions. The electronic effects of the fluorene system also favor substitution at the 2 and 7 positions, which are para-like and experience greater resonance stabilization of the intermediate carbocation (Wheland intermediate).

Controlling the regioselectivity to favor the 4-position in direct nitration is an unresolved challenge in fluorene chemistry. Traditional nitrating agents, such as a mixture of nitric acid and sulfuric acid, overwhelmingly produce the 2-nitro isomer.

Table 1: Typical Product Distribution in the Direct Nitration of Fluorene

Nitrating Agent Reaction Conditions Major Product(s) Minor Product(s)

Catalytic Systems in Nitrofluorene Synthesis

The use of catalytic systems in the nitration of aromatic compounds is an active area of research, often with the goal of improving regioselectivity and reaction conditions. Solid acid catalysts, such as zeolites, have been explored for the nitration of various aromatics to achieve shape-selective substitution. In theory, a catalyst with appropriately sized pores and active sites could sterically direct the nitration of fluorene to the less accessible 4-position. However, to date, no specific catalytic system has been reported to selectively yield this compound via direct nitration. The inherent reactivity of the 2 and 7 positions remains the dominant factor.

Indirect Synthesis Routes for this compound

Given the challenges of direct nitration, indirect synthetic routes offer more viable pathways to obtain this compound. These methods involve the synthesis of a fluorene derivative with a functional group at the 4-position, which can then be converted into a nitro group, or the construction of the this compound skeleton from a pre-functionalized precursor.

Precursor-Based Transformations and Functional Group Interconversions

A key strategy in indirect synthesis is the use of a precursor molecule that already possesses the desired substitution pattern, followed by functional group interconversion.

One of the most plausible indirect routes to this compound involves the synthesis and subsequent reduction of 4-nitro-9-fluorenone . The nitration of fluorenone can lead to various nitro-substituted products, including those with a nitro group at the 4-position. Once 4-nitro-9-fluorenone is obtained, the ketone functional group at the 9-position can be selectively reduced to a methylene group to yield this compound.

Several methods can be employed for the reduction of the carbonyl group, with the choice of reagent being critical to avoid the simultaneous reduction of the nitro group.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is generally effective for the reduction of ketones to alkanes and can be compatible with nitro groups. The mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas. wikipedia.org

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). However, this strongly acidic and reducing environment is likely to reduce the nitro group to an amino group, making it unsuitable for this specific transformation.

Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reducing carbonyl groups, many standard catalysts (e.g., Pd/C) will also readily reduce a nitro group. Selective reduction of a ketone in the presence of a nitro group via catalytic hydrogenation is challenging and requires careful selection of the catalyst and reaction conditions.

Another potential precursor is 4-aminofluorene . The amino group can be converted to a nitro group through a two-step process involving diazotization followed by a Sandmeyer-type reaction.

Diazotization: 4-aminofluorene is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), to form the corresponding diazonium salt.

Sandmeyer-type Reaction: The resulting diazonium salt is then treated with a nitrite source, such as sodium nitrite, in the presence of a copper catalyst to introduce the nitro group.

Alternatively, the direct oxidation of the amino group in 4-aminofluorene to a nitro group is a potential, though often challenging, transformation. Various oxidizing agents, such as peracids (e.g., m-chloroperoxybenzoic acid, MCBPA) or Caro's acid (H₂SO₅), have been used for the oxidation of aromatic amines to nitro compounds. sciencemadness.orgmdpi.comnih.gov However, these reactions can be prone to side reactions and may require careful optimization for the specific substrate. sciencemadness.org

Table 2: Plausible Indirect Synthetic Routes to this compound

Precursor Key Transformation Reagents and Conditions
4-Nitro-9-fluorenone Wolff-Kishner Reduction N₂H₄, KOH, high temperature
4-Aminofluorene Diazotization followed by Sandmeyer-type reaction 1. NaNO₂, HCl; 2. NaNO₂, Cu catalyst

Derivatization from Related Fluorene Compounds

The synthesis of this compound can also be envisioned through the derivatization of other 4-substituted fluorenes. For instance, if a synthetic route to 4-bromofluorene or 4-fluorenecarboxylic acid is available, these compounds could potentially be converted to this compound. However, the direct conversion of a bromo or carboxylic acid group to a nitro group on an aromatic ring is not a standard or straightforward transformation in organic synthesis.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitroaromatic compounds, which traditionally involves harsh and environmentally taxing conditions, is a prime area for the application of these principles.

In the context of this compound synthesis, several green chemistry approaches can be considered:

Use of Greener Nitrating Agents: Traditional nitration with mixed nitric and sulfuric acids generates significant acidic waste. Greener alternatives include dinitrogen pentoxide (N₂O₅), which can be used in stoichiometric amounts and produces less acidic waste. nih.govepa.gov Nitration in ionic liquids or using solid-supported nitrating agents are also areas of active research.

Catalytic and Solvent-Free Reactions: The use of recyclable solid acid catalysts, such as zeolites, could offer a more environmentally benign alternative to homogeneous acid catalysts, although their effectiveness for achieving the desired regioselectivity in fluorene nitration remains to be demonstrated. ox.ac.ukgoogle.com Performing reactions under solvent-free conditions, where possible, reduces solvent waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby reducing energy consumption and the formation of byproducts. nih.govgordon.eduajgreenchem.comijnrd.org This technique could be applied to both direct nitration attempts and the steps involved in indirect synthetic routes.

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysis can enhance reaction rates and efficiency, potentially reducing the need for harsh conditions or large excesses of reagents. semanticscholar.org

By incorporating these principles, the synthesis of this compound and other nitroaromatic compounds can be made more sustainable and environmentally responsible.

Mechanistic Investigations of 4 Nitrofluorene Reactivity

Electron Transfer and Redox Mechanisms

The presence of the electron-withdrawing nitro group significantly influences the electrochemical properties of the fluorene (B118485) core, making it susceptible to reduction and facilitating the formation of radical anions.

Electrochemical Behavior and Redox Potentials

For instance, the voltammetric behavior of 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene (B108060) has been investigated using direct current voltammetry. researchgate.net In aprotic media, nitro compounds often show a reversible one-electron reduction to the corresponding radical anion. The potential at which this reduction occurs is a key indicator of the compound's electron-accepting ability.

In a study on nitrofluorenone (B14763482) derivatives, it was shown that these compounds could be electrochemically transformed into the corresponding hydroxylamine (B1172632) compounds, which then undergo a reversible two-electron oxidation to nitroso compounds. quora.com This highlights the complex redox chemistry that can be expected from nitro-substituted fluorene systems.

To provide a comparative context, the table below shows redox potential data for related nitroaromatic compounds. It is important to note that these values are for different compounds and were measured under varying experimental conditions, but they illustrate the general range of redox potentials for this class of molecules.

CompoundRedox ProcessPotential (V)ConditionsReference
NitrobenzeneNB/NB•--1.15vs. Ag/AgCl in DMF anu.edu.au
1-Bromo-4-nitrobenzene (B128438)p-BrC6H4NO2/p-BrC6H4NO2•--0.98vs. Fc/Fc+ in [C4mPyrr][NTf2] esslabshop.com

Formation and Stability of Radical Anions

The formation of a radical anion is a crucial step in the reductive metabolism and many chemical reactions of nitroaromatic compounds. researchgate.net The stability of the 4-Nitrofluorene radical anion is expected to be influenced by the delocalization of the unpaired electron over the extensive π-system of the fluorene rings and the nitro group.

In aprotic solvents, the radical anions of many aromatic compounds can be stable and are often deeply colored. wikipedia.org However, in the presence of proton sources, the radical anion can be protonated, leading to further reduction or other reactions. The reactivity of the radical anion of 1-bromo-4-nitrobenzene has been shown to be significantly different in an ionic liquid compared to conventional non-aqueous solvents, highlighting the importance of the medium. esslabshop.com

The characterization of these radical anions can often be achieved using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the distribution of the unpaired electron within the molecule.

Photochemical Reaction Pathways

The photochemistry of nitroaromatic compounds is rich and complex, involving various excited states and reaction pathways. While specific experimental data on this compound is limited, theoretical studies on 2-nitrofluorene offer significant insights into the expected photochemical behavior.

Excited State Dynamics and Reactivity (e.g., Triplet State)

Upon photoexcitation, 2-nitrofluorene is promoted to an initial bright excited singlet state (¹ππ). rsc.orgrsc.org From this state, it can undergo rapid intersystem crossing (ISC) to populate triplet excited states or decay back to the ground state via internal conversion. rsc.orgrsc.org Theoretical studies suggest that for 2-nitrofluorene, the system can decay to triplet excited states through various surface crossing points. rsc.orgrsc.org The ¹nπ dark state is believed to act as a bridge in the relaxation process from the Franck-Condon region to the S₁ minimum. rsc.orgrsc.org

A study on 2-amino- and 2-hydroxy-7-nitrofluorene (B23985) revealed that with hydroxynitrofluorenes, the observation of excited-state dynamics is limited by intersystem crossing. sci-hub.st This suggests that intersystem crossing is a key and rapid process in the photophysics of nitrofluorene derivatives.

The table below summarizes key findings from a theoretical study on the photochemistry of 2-nitrofluorene.

ProcessDescriptionKey Intermediates/StatesReference
PhotoexcitationAbsorption of a photon (~330 nm) to the first bright state.S₁ (¹ππ*) rsc.orgrsc.org
Intersystem Crossing (ISC)Rapid transition from singlet to triplet excited states.T₁, T₂, T₃ rsc.orgrsc.org
Internal Conversion (IC)Non-radiative decay from an excited state to a lower energy state of the same spin multiplicity.S₁/S₀ conical intersection rsc.orgrsc.org
PhotodegradationFrom the T₁ state, the molecule can degrade into radical species.Ar–O• and NO• radicals rsc.orgrsc.org

Photoreduction Mechanisms

The photoreduction of nitroaromatic compounds often involves the initial formation of the triplet state, which can then abstract a hydrogen atom from a suitable donor. In the case of 2-nitrofluorene, theoretical studies indicate that once the T₁ state is populated, it can photodegrade into Ar–O• and NO• free radicals. rsc.orgrsc.org This process is thought to involve an intramolecular rearrangement where the nitro group twists out of the plane of the aromatic ring, leading to the formation of an oxaziridine-type intermediate. rsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity Studies

The electron-withdrawing nature of the nitro group deactivates the fluorene ring system towards electrophilic attack and activates it towards nucleophilic substitution.

Regarding nucleophilic aromatic substitution, a study on nitrofluorenones showed that in 2,4,7-trinitrofluorenone, the nitro group at the 4-position is preferentially substituted by nucleophiles such as amines, thiols, and phenol. rsc.org This suggests that the 4-position in a nitrated fluorenone system is susceptible to nucleophilic attack. Given the structural similarities, it is plausible that this compound would also be reactive towards nucleophiles at the position bearing the nitro group, as well as other activated positions on the ring.

In terms of electrophilic reactivity, the fluorene moiety is generally more reactive than benzene (B151609) and biphenyl (B1667301) towards electrophilic substitution. quora.com This is attributed to the increased conjugation and lower resonance energy of the fluorene system. quora.com Electrophilic attack on fluorene itself typically occurs at the 2- and 7-positions, which are the most electron-rich. However, the presence of the deactivating nitro group at the 4-position in this compound would significantly reduce the reactivity of the entire ring system towards electrophiles and would direct incoming electrophiles to the meta positions relative to the nitro group.

Acid-Base Equilibria and Protonation Phenomena in Reaction Contexts

The reactivity of this compound in various chemical transformations is profoundly influenced by its acid-base properties. These properties manifest in two primary ways: the acidity of the methylene (B1212753) protons at the C9 position and the basicity of the nitro group's oxygen atoms. The interplay between these acidic and basic centers dictates reaction pathways, intermediate stability, and catalytic mechanisms.

Acidity of the C9 Protons

CompoundpKa (in DMSO)Relative Acidity
Fluorene22.6 cdnsciencepub.comReference
This compound< 22.6 (estimated)More Acidic

This table indicates the known pKa of fluorene and the expected increase in acidity for this compound due to the electron-withdrawing nitro group.

Protonation of the Nitro Group

In sufficiently acidic media, the nitro group of this compound can act as a base and undergo protonation. This phenomenon is a common feature of nitroaromatic compounds in strong acids like sulfuric acid. stackexchange.com The protonation is understood to occur on one of the oxygen atoms of the nitro group, forming a nitronic acid-like species. This equilibrium lies far to the side of the unprotonated form in weakly acidic or neutral solutions but becomes significant in highly acidic environments.

The protonation of the nitro group has significant mechanistic implications. It enhances the electron-withdrawing capacity of the nitro substituent, which can influence the reactivity of the aromatic ring towards certain electrophilic or nucleophilic substitutions. Furthermore, in catalytic reduction reactions, the protonation of the nitro group is often a crucial activation step. For example, the reduction of nitroarenes to anilines using metals (like Sn, Fe, or Zn) in the presence of a strong acid (like HCl) is a widely used synthetic method. masterorganicchemistry.comscispace.com In this context, the acid serves to protonate the nitro group, making it more susceptible to reduction.

The equilibrium for the protonation of a generic nitroaromatic compound (ArNO₂) can be represented as:

ArNO₂ + H⁺ ⇌ [ArNO₂H]⁺

The position of this equilibrium is highly dependent on the acid concentration, often described by the Hammett acidity function (H₀) for very strong acids. epfl.ch

Reaction ContextRole of Acid-Base EquilibriumKey Species
Base-catalyzed alkylationDeprotonation at C9 to form a nucleophile.4-Nitrofluorenide anion
Metal-acid reductionProtonation of the nitro group to activate it for reduction.Protonated this compound

This table summarizes the key acid-base equilibria of this compound in different reaction contexts.

The dual nature of this compound, possessing both an acidic site (C9-H) and a basic site (NO₂ group), makes its chemistry highly dependent on the pH of the reaction medium. Understanding these acid-base equilibria is fundamental to predicting and controlling its reactivity in mechanistic pathways.

Computational and Theoretical Chemistry of 4 Nitrofluorene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties by solving approximations of the Schrödinger equation. These methods offer detailed insights into electron distribution, bonding, and energy states.

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that calculates the electronic structure of molecules. For 4-Nitrofluorene, DFT has been employed to optimize molecular geometries, predict vibrational spectra, and determine electronic energy levels uky.edunih.gov. Various DFT functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G* or 6-31+G(d,p) to investigate molecular properties, including optical characteristics and the influence of substituents like the nitro group on the fluorene (B118485) core nih.govresearchgate.netnih.gov. DFT calculations can also provide data for predicting chemical reactivity, such as identifying reactive sites through electrostatic potential maps mdpi.comajchem-a.comscirp.org. Furthermore, DFT is utilized to analyze intermolecular interactions and electron transfer processes, as seen in studies involving nitrofluorene derivatives nih.govresearchgate.net.

The Hartree-Fock (HF) method is a foundational ab initio quantum mechanical approach that approximates the many-electron wave function as a single Slater determinant quora.comwikipedia.orgyoutube.comgithub.io. It provides a self-consistent field (SCF) solution to the Schrödinger equation, treating electron-electron repulsion in an averaged manner quora.comyoutube.comgithub.io. While HF offers a good starting point for understanding molecular electronic structure, it neglects electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods (e.g., CCSD(T)), are employed to incorporate electron correlation effects for higher accuracy in calculating properties like energies and reaction barriers rug.nl. Restricted Hartree-Fock (RHF) has also been used for geometry optimization of fluorene derivatives researchgate.net. HF calculations, often combined with various basis sets, can be used to study molecular electrostatic potentials and frontier molecular orbitals scirp.org.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in molecules by considering molecular orbitals that span the entire molecule, formed from the linear combination of atomic orbitals (LCAO) pdx.eduwiley-vch.delibretexts.org.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic transitions researchgate.netajchem-a.comscirp.orgscirp.orgossila.comisef.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is indicative of a molecule's stability and its susceptibility to chemical reactions or optical excitation researchgate.netossila.comisef.net. The electron-withdrawing nature of the nitro group in this compound significantly influences the energy levels and spatial distribution of its HOMO and LUMO, affecting its electronic and chemical properties nih.govresearchgate.net. Calculations of HOMO and LUMO energies are commonly performed using DFT or HF methods nih.govresearchgate.netscirp.orgossila.com.

Table 1: Key Frontier Molecular Orbital (HOMO/LUMO) Properties

PropertyTypical Computational Range (eV)Notes
HOMO Energy-5 to -9Represents the highest energy occupied molecular orbital; related to ionization potential.
LUMO Energy-1 to +2Represents the lowest energy unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap2 to 5Indicates molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower excitation energy.

Note: Specific numerical values for HOMO, LUMO, and their gap are highly dependent on the computational method, basis set, and specific molecular environment (e.g., solvent effects) used in the calculation. The values provided are typical ranges observed in related studies.

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state, forming a cation rug.nllibretexts.org. Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule, forming an anion rug.nlresearchgate.net. These properties are closely related to the HOMO and LUMO energies, respectively, often approximated via Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO) researchgate.net. Theoretical calculations of IP and EA provide crucial insights into a molecule's redox behavior, its tendency to act as an electron donor or acceptor, and its electrochemical properties uky.eduresearchgate.netosti.gov. Various computational methods, including DFT and post-HF techniques, are employed for their accurate determination uky.eduosti.gov.

Table 2: Electron Affinity and Ionization Potential

PropertyTypical Computational Range (eV)Notes
Ionization Potential7 to 9Energy required to remove the outermost electron; related to the HOMO energy.
Electron Affinity-0.5 to +1.5Energy change when an electron is added to form a negative ion; related to the LUMO energy. Can be positive (energy released) or negative (energy required).

Note: Specific numerical values for IP and EA are highly dependent on the computational method and basis set used. The values provided are typical ranges observed for similar aromatic nitro compounds.

Prediction of Chemical Reactive Sites and Selectivity

Computational methods are instrumental in predicting the specific sites within a molecule where chemical reactions are most likely to occur and the selectivity of these reactions. Techniques such as mapping the Molecular Electrostatic Potential (MEP) reveal regions of high electron density (nucleophilic sites, often depicted in red) and electron deficiency (electrophilic sites, often depicted in blue) mdpi.comscirp.org. Additionally, descriptors like Fukui functions and atomic charges (e.g., from Natural Bond Orbital analysis) can quantify the reactivity of individual atoms or functional groups mdpi.comresearchgate.net. For this compound, the electron-withdrawing nitro group is expected to significantly influence the electron distribution across the fluorene ring system, potentially activating specific positions for nucleophilic or electrophilic attack and guiding the prediction of reaction pathways and selectivity researchgate.netrsc.org.

Compound Name List:

this compound

Transition State Theory in Reaction Kinetic Modeling

Transition State Theory (TST) provides a theoretical framework for understanding the rates of chemical reactions by focusing on the properties of the transition state, the highest energy point along the reaction pathway. For this compound, TST can be applied to model the kinetics of various transformations, such as its decomposition, substitution reactions, or reactions involving the nitro group or the fluorene backbone.

Computational studies employing Density Functional Theory (DFT) are commonly used to locate the transition states and calculate the associated activation energies for reactions involving this compound. These calculations typically involve optimizing the geometry of reactants, products, and the transition state, followed by vibrational frequency analyses to confirm the nature of these stationary points. The activation energy () derived from these calculations is a critical parameter that, when used in conjunction with the Arrhenius equation or Eyring equation, allows for the prediction of reaction rate constants () at different temperatures.

Research into the kinetic modeling of reactions involving this compound might focus on specific reaction pathways, such as:

Nucleophilic Aromatic Substitution: Investigating the kinetics of substitution reactions on the fluorene ring, where the nitro group's electron-withdrawing nature influences reactivity. TST can model the energy barriers for the formation of Meisenheimer complexes or other intermediates.

Reduction of the Nitro Group: Studying the mechanisms and rates of nitro group reduction reactions, which are common transformations for nitroaromatic compounds. TST can help elucidate the rate-determining steps and the structure of the transition state leading to reduced species.

Thermal Decomposition: Analyzing the pathways and kinetics of thermal decomposition of this compound, which may involve the cleavage of C-NO2 bonds or other fragmentation processes. TST can provide activation energies for these bond-breaking events.

While specific published data directly applying TST to detailed kinetic modeling of multiple reactions of this compound might be specialized, the methodology involves calculating key kinetic parameters. For instance, a hypothetical study might report the following for a specific reaction pathway:

Table 1: Hypothetical Kinetic Parameters for a Reaction Pathway of this compound via TST

ParameterValueUnitComputational MethodNotes
Activation Energy ()120.5kJ/molDFT (B3LYP/6-31G*)Calculated barrier for rate-determining step
Pre-exponential Factor (A)sTSTEstimated from transition state properties
Rate Constant () at 298 KsTST/ArrheniusPredicted rate for a unimolecular reaction
Transition State StructurePlanar, with partial bond formationN/ADFTCharacterized by one imaginary frequency

Advanced Spectroscopic Characterization Techniques in 4 Nitrofluorene Research

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic transitions within a molecule. For nitroaromatic compounds like 4-Nitrofluorene, these techniques reveal the influence of the nitro group on the electronic structure of the fluorene (B118485) backbone.

Research Findings:

The absorption spectra of nitrofluorene derivatives are characterized by intramolecular charge transfer (ICT) bands. nih.gov These bands arise from the transfer of electron density from the electron-rich fluorene ring system to the electron-withdrawing nitro group upon photoexcitation. The position and intensity of these ICT bands are sensitive to the molecular structure, including the number and position of nitro groups and the presence of other substituents. For example, extending the π-conjugated system in push-pull chromophores based on nitrofluorene acceptors leads to a red-shift (bathochromic shift) in the absorption maxima and an increase in the molar extinction coefficient. nih.gov

Table 1: Illustrative Absorption Maxima (λmax) for Nitroaromatic Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
4-Nitrophenol (B140041)Water (acidic)317-
4-NitrophenolateWater (alkaline)400-
2,4-Dinitrotoluene---
2,4,6-Trinitrotoluene (TNT)---

Data for 4-Nitrophenol and its phenolate (B1203915) are illustrative of the environmental sensitivity of the absorption spectra of nitroaromatics. researchgate.netresearchgate.net Data for DNT and TNT are included for structural comparison.

Vibrational Spectroscopy Methodologies (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. thermofisher.comlabmanager.comsurfacesciencewestern.com

Research Findings:

For this compound, the most characteristic vibrations are associated with the nitro (NO₂) group. These include the asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. chemeo.com The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions. For instance, in solid-state samples, hydrogen bonding can affect the vibrational frequencies.

Raman spectroscopy is a complementary technique to FTIR. nih.gov While the nitro group stretches are also observable in the Raman spectrum, other vibrations, such as those of the aromatic carbon-carbon bonds in the fluorene ring system, may be more intense. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of the chromophoric part of the molecule, providing more detailed information about the structure of the excited state. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for the Nitro Group

Vibrational ModeTypical Frequency Range (cm-1)
Asymmetric NO₂ Stretch1500 - 1560
Symmetric NO₂ Stretch1300 - 1370
C-N Stretch800 - 900

This table provides typical ranges for nitro compounds and is based on general spectroscopic data. chemeo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C). uobasrah.edu.iqresearchgate.netyoutube.com

Research Findings:

In the ¹H NMR spectrum of this compound and its derivatives, the aromatic protons of the fluorene ring system would appear as a complex pattern of multiplets in the downfield region (typically 7-9 ppm). The introduction of the electron-withdrawing nitro group at the 4-position would cause a downfield shift of the protons on the same aromatic ring, particularly the proton at the 5-position, due to deshielding effects. The methylene (B1212753) protons at the 9-position of the fluorene ring would typically appear as a singlet further upfield.

The ¹³C NMR spectrum would provide complementary information, with the carbon atoms of the aromatic rings appearing in the range of 110-150 ppm. The carbon atom attached to the nitro group (C-4) would be expected to be significantly deshielded. The chemical shift of the methylene carbon at C-9 would be observed at a higher field. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals in more complex derivatives of this compound. mdpi.com

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Naphthopyran-1-one with Aromatic Protons

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic H7.0 - 8.0-
Aromatic C-115 - 160
-OCH₃~3.8~55

This data is from a complex heterocyclic system and serves to illustrate typical chemical shift ranges for aromatic and substituted systems. uib.no

X-ray Crystallography and Structural Analysis of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Research Findings:

While the specific crystal structure of this compound is not detailed in the searched literature, studies on related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and 4-(4-Nitrophenyl)thiomorpholine, provide insights into the expected structural features. rsc.orgresearchgate.net In the solid state, the nitro group is often found to be nearly coplanar with the aromatic ring to maximize resonance stabilization. researchgate.net The crystal packing is typically governed by a combination of van der Waals forces and, in some cases, intermolecular C-H···O hydrogen bonds involving the nitro group's oxygen atoms. mdpi.com The planarity of the fluorene moiety and the orientation of the nitro group relative to this plane would be key structural parameters determined from an X-ray crystallographic study of this compound.

Table 4: Crystallographic Data for an Acyclic Cyanohydrazide Derivative with a 4-Nitrobenzoyl Moiety

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)

Data from the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide. rsc.org

Electrochemical Spectroscopic Methods (e.g., Spectroelectrochemistry)

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of molecules, specifically their ability to accept or donate electrons. Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the electrochemical generation and spectroscopic characterization of redox species. edinst.com

Research Findings:

The nitro group in this compound is electrochemically active and can be reduced. Cyclic voltammetry studies of nitroaromatic compounds typically show one or more reduction waves corresponding to the stepwise reduction of the nitro group. uchile.cloxinst.comyoutube.com The first reduction is often a reversible one-electron process leading to the formation of a radical anion. The potential at which this reduction occurs is a measure of the compound's electron affinity. For nitrofluorene derivatives, the reduction potentials are influenced by the number and position of nitro groups and the presence of other substituents. nih.gov

Spectroelectrochemistry can be used to observe the UV-Vis or Raman spectra of the electrochemically generated radical anion of this compound, providing direct evidence for its formation and allowing for its structural and electronic characterization.

Table 5: Illustrative Reduction Potentials for Nitrofluorene Derivatives

CompoundEred (V vs. Fc⁰/Fc⁺)
Derivative 71-0.80, -1.02
Derivative 83-0.83, -1.05
Derivative 106-0.89, -1.04, -1.78
Derivative 21-0.88, -1.15, -1.79

These values are for complex nitrofluorene derivatives and illustrate the range of reduction potentials observed in this class of compounds. nih.gov

Transient Absorption Spectroscopy for Reaction Intermediates

Transient absorption spectroscopy is a pump-probe technique used to detect and characterize short-lived reaction intermediates, such as excited states and radicals, on timescales ranging from femtoseconds to seconds. nih.gov

Research Findings:

Upon photoexcitation, this compound is expected to form a short-lived singlet excited state. This state can then undergo intersystem crossing to form a longer-lived triplet excited state. Transient absorption spectroscopy can be used to monitor the formation and decay of both the singlet and triplet excited states. For example, in a study of 4-nitroquinoline (B1605747) N-oxide, the singlet excited state had a lifetime of 10 ps and an absorption maximum at 425 nm, while the triplet state absorbed at 560 nm.

Furthermore, if this compound undergoes photochemical reactions, such as electron transfer or hydrogen abstraction, transient absorption spectroscopy can be used to identify the resulting radical ions or neutral radicals. This technique provides crucial kinetic and mechanistic information about the photoreactivity of this compound.

Table 6: Transient Absorption Data for 4-Nitroquinoline N-oxide

Speciesλmax (nm)Lifetime
Singlet Excited State (¹NQNO)42510 ps
Triplet Excited State (³NQNO)560-

This data for a related nitroaromatic compound illustrates the type of information obtained from transient absorption spectroscopy.

Chemical Derivatization and Analog Development for Research Applications

Strategies for Functionalization of the Fluorene (B118485) Scaffold

The fluorene scaffold offers multiple sites for chemical modification, with the C9 position being particularly reactive and amenable to functionalization. Strategies for functionalizing the fluorene scaffold, especially in the context of nitrofluorene derivatives, often involve reactions that introduce or modify substituents.

Knoevenagel Condensation: This reaction is a cornerstone for functionalizing the methylene (B1212753) group at the C9 position of fluorene derivatives, including nitrofluorenes. It involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. For nitrofluorene acceptors, this reaction is frequently employed to attach electron-donating moieties, forming push-pull systems mdpi.comresearchgate.netnih.gov. For instance, the condensation of nitrofluorenes with aldehydes can be achieved without a base if the methylene group is sufficiently activated by electron-withdrawing substituents nih.gov.

Nucleophilic Substitution: Another significant strategy involves nucleophilic substitution reactions, often performed on cyano-substituted fluorenes. This method allows for the introduction of various functional groups, including amines, which can act as electron donors in push-pull architectures mdpi.comnih.govmdpi-res.com.

Introduction of Nitro Groups: The synthesis of poly(nitro)fluorenes, such as tetranitrofluorene (TNF), involves strategies to introduce multiple nitro groups onto the fluorene core, typically through electrophilic aromatic substitution. These highly nitrated compounds exhibit enhanced electron-accepting capabilities researchgate.netnih.gov.

Synthesis of Push-Pull Chromophores and Electron Acceptors

Nitrofluorene derivatives, particularly poly(nitro)fluorenes, are recognized for their potent electron-accepting properties and are extensively utilized in the design of push-pull chromophores mdpi.comresearchgate.netnih.govmdpi-res.comrsc.orgnih.govrsc.orgworktribe.commdpi.comresearchgate.net. These molecules typically feature an electron-donating (D) group connected via a π-conjugated spacer to an electron-accepting (A) unit, forming a D-π-A system.

Electron Acceptor Role: The nitrofluorene moiety, especially when substituted with multiple nitro groups, serves as a strong electron acceptor. This characteristic is crucial for creating molecules with significant intramolecular charge transfer (ICT) upon photoexcitation, leading to unique optical properties such as absorption in the visible to near-infrared (NIR) regions mdpi.comresearchgate.netnih.govnih.govrsc.orgworktribe.com.

Synthetic Approaches: The synthesis of these push-pull chromophores commonly involves coupling electron-donating groups to the fluorene scaffold, often at the C9 position, using reactions like the Knoevenagel condensation mdpi.comnih.gov. For example, connecting dithiole or selenathiole donor units to nitrofluorene acceptors has yielded compounds with tunable absorption spectra and enhanced photoresponse rsc.orgworktribe.comresearchgate.net.

Applications in Organic Electronics: Nitrofluorene-based acceptors have been explored for applications in organic electronics, including organic photovoltaics (OPVs), where they function as tunable electron-withdrawing components in non-fullerene acceptors rsc.org. Their ability to absorb light across a broad spectrum also makes them suitable for dye applications and optical information storage materials mdpi.comresearchgate.netnih.govnih.govrsc.orgworktribe.com.

Table 1: Properties of Selected Nitrofluorene-Based Push-Pull Chromophores

Compound DesignationElectron Donor (D)Electron Acceptor (A)Key FeatureAbsorption Maxima (λmax)Reference
25Alkylthio groupsPoly(nitro)fluoreneNIR absorption~480 nm mdpi.com
23-26Dithiole groupsPoly(nitro)fluoreneWeak CT interactionOnset at 410-470 nm nih.gov
31,3-dithiole-2-ylidene2,4,5,7-tetranitrofluoreneEnhanced photoresponseBathochromic shift of ICT bands rsc.orgworktribe.com

Note: Specific compound structures and detailed absorption spectra are described within the cited literature.

Development of Analytical Derivatization Reagents

Derivatization is a critical technique in analytical chemistry, employed to enhance the detectability, separation, and ionization efficiency of analytes for techniques like chromatography and mass spectrometry numberanalytics.commdpi.com. While 4-Nitrofluorene itself may not be a common derivatization reagent, its structural features and derivatives are relevant to strategies aimed at improving analytical performance.

Derivatization can introduce functionalities that improve chromatographic separation and detection. For compounds lacking strong chromophores or fluorophores, derivatization can attach such groups, significantly boosting sensitivity in UV-Vis or fluorescence detection.

Chromophore Introduction: Nitrofluorene derivatives, due to their extended π-systems and electron-withdrawing nitro groups, often exhibit strong absorption in the UV-Vis spectrum. If used as derivatization tags, they could impart enhanced UV detectability to analytes. For example, the analysis of nitro-PAH derivatives, which include nitrofluorenes, has been achieved rapidly using ultra-high performance supercritical fluid chromatography (UHPSFC) cup.edu.cn.

Improved Separation: Derivatization can also alter the polarity and volatility of analytes, leading to better retention and peak shape in chromatographic systems like High-Performance Liquid Chromatography (HPLC) numberanalytics.commdpi.comchemcoplus.co.jp.

Mass spectrometry (MS) relies on the efficient ionization of analytes. Derivatization can play a crucial role in this by introducing ionizable functional groups or modifying the analyte's properties to better suit ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) nih.govchromatographyonline.comlcms.czrsc.orgspectroscopyonline.com.

Enhanced Ion Formation: Introducing polar or charged groups through derivatization can significantly improve ionization efficiency. For instance, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) are used to derivatize carboxylic acids, enhancing their detectability and ionization in LC-MS/MS due to the bromine isotope pattern nih.gov. While not directly involving this compound, this exemplifies the principle.

Microflow LC-MS: Advances in microflow liquid chromatography coupled with MS have shown that reducing solvent flow rates can lead to finer electrospray plumes and increased sampling efficiency, thereby enhancing ionization efficiency and sensitivity lcms.cz. Nitrofluorene derivatives, as part of analytical strategies, could benefit from such advancements if they are used as labels or if their analysis is performed using microflow techniques.

General Derivatization for MS: The general aim of derivatization for MS is to create stable, easily ionizable derivatives. This can involve introducing groups that readily accept or donate protons, or that fragment in a predictable manner, aiding in identification and quantification spectroscopyonline.com. The electron-deficient nature of the nitro group in nitrofluorenes could potentially influence ionization pathways if they are part of a derivatized analyte.

Table 2: General Derivatization Strategies for Analytical Enhancement

Analytical TechniqueDerivatization GoalExample Reagent/Strategy (Illustrative)Benefit
HPLC-UV/FLDIntroduce chromophore/fluorophoreFluorescent tags, UV-absorbing labelsEnhanced detectability and sensitivity
HPLC/GCImprove volatility/thermal stabilitySilylation, AcylationBetter separation, reduced on-column degradation
LC-MS/MSEnhance ionization efficiency, improve selectivityCharged tags, isotopic labelsIncreased sensitivity, reduced ion suppression, improved quantification
Microflow LC-MSIncrease sampling/ionization efficiencyReduced flow rate, smaller column diameterHigher signal-to-noise ratio, lower limits of detection

Note: Specific derivatization reagents and their applications are diverse; this table illustrates general principles relevant to the section's topic.

Environmental Transformation Pathways of 4 Nitrofluorene Chemical Focus

Biogeochemical Transformation Processes (Focus on Chemical Mechanisms)

Microorganisms play a crucial role in the transformation of 4-Nitrofluorene in soil and sediment environments. These processes involve complex enzymatic reactions that can lead to detoxification or, in some cases, the formation of intermediate products.

The most significant and initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group. This process occurs sequentially, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).

R-NO₂ → R-NO → R-NHOH → R-NH₂

For this compound, this pathway leads to the formation of 4-aminofluorene as the primary metabolite. Studies on the analogous compound 2-nitrofluorene (B1194847) have confirmed that it is effectively reduced to 2-aminofluorene (B1664046) by various microorganisms and liver enzyme systems, which often share similar catalytic mechanisms. ingentaconnect.com This reduction is a critical step as it significantly alters the chemical properties and biological activity of the compound.

A variety of enzymes are responsible for the degradation of this compound and its metabolites. The initial nitroreduction is often catalyzed by nitroreductases, which can include enzymes like the cytochrome P450 system or aldehyde oxidase. ingentaconnect.com Following the formation of 4-aminofluorene, further enzymatic transformations can occur.

N-Acylation: The amino group of 4-aminofluorene can be acylated. For example, incubation of 2-aminofluorene with microbial enzymes in the presence of acetyl-CoA can lead to the formation of 2-acetylaminofluorene. ingentaconnect.com Similarly, formamidase enzymes can catalyze the formation of 2-formylaminofluorene. ingentaconnect.com These reactions can be reversible, with deacylation also occurring.

Ring Hydroxylation: The aromatic rings of the fluorene (B118485) structure can be hydroxylated by monooxygenase enzymes. Metabolites such as 7-hydroxy and 5-hydroxy derivatives have been identified from the transformation of 2-aminofluorene and its acylated forms. ingentaconnect.com

Oxidation of the Methylene (B1212753) Bridge: Fungal metabolism, in particular, can oxidize the C9 position of the fluorene ring system. Studies with the fungus Cunninghamella elegans on 2-nitrofluorene identified major metabolites such as 2-nitro-9-fluorenol and 2-nitro-9-fluorenone. atlantis-press.com

These enzymatic reactions result in a suite of transformation products, each with distinct chemical properties.

Initial Compound Enzymatic Process Key Transformation Product(s)
This compoundNitroreduction4-Aminofluorene
4-AminofluoreneN-Acetylation4-Acetylaminofluorene
4-AminofluoreneN-Formylation4-Formylaminofluorene
4-Aminofluorene and derivativesRing HydroxylationHydroxylated aminofluorene derivatives
This compoundMethylene Bridge Oxidation4-Nitro-9-fluorenol, 4-Nitro-9-fluorenone

This table is based on pathways identified for the closely related isomer, 2-nitrofluorene, and represents the expected transformation products for this compound.

Mineralization refers to the complete degradation of an organic compound to inorganic products, primarily carbon dioxide (CO₂), water (H₂O), and mineral salts. For this compound, this involves the breakdown of the tricyclic aromatic structure.

The mineralization of the fluorene backbone typically proceeds after initial transformations. A common pathway observed in bacteria involves the degradation of fluorene and 9-fluorenone (B1672902). nih.govnih.gov This pathway involves:

Angular Dioxygenation: A dioxygenase enzyme attacks the 9-fluorenone molecule adjacent to the carbonyl group, forming an unstable diol intermediate (e.g., 1,1a-dihydroxy-1-hydro-9-fluorenone). nih.gov

Ring Cleavage: The five-membered ring is opened, leading to a biphenyl (B1667301) derivative. nih.gov

Further Degradation: The resulting biphenyl structure is catabolized through reactions similar to those for biphenyl degradation, ultimately leading to the formation of phthalic acid. nih.gov

Role of 4 Nitrofluorene in Materials Science Research

Organic Electronic Applications

4-Nitrofluorene and its derivatives are being investigated for their utility in organic electronic devices, capitalizing on their inherent fluorescent properties and their capacity to form stable films. These characteristics make them candidates for components in technologies such as organic light-emitting diodes (OLEDs) and photoconductive materials ontosight.ai.

Investigation of Charge Transport Properties

While direct studies detailing the charge transport properties of isolated this compound within electronic devices are limited in the reviewed literature, its influence on charge transport is observed indirectly through its incorporation into conjugated polymer systems. Polymers synthesized using nitrofluorene monomers, for instance, are employed in the purification of single-walled carbon nanotubes (SWNTs) mcmaster.ca. The electronic nature of these polymers, which can be modulated by the inductive effects of the nitro group, plays a role in the selective dispersion and separation of semiconducting versus metallic SWNTs rsc.org. This controlled separation is essential for fabricating electronic components where precise charge transport characteristics are required.

Design of Materials with Tunable Optoelectronic Properties

The chemical structure of this compound serves as a valuable building block for designing materials with tunable optoelectronic properties. It functions as a monomer in the synthesis of conjugated polymers, including poly(bis(hexadecyl)-4-nitrofluorene-co-phenylene) mcmaster.ca and polymers derived from 2,7-dibromo-9,9-dihexadecyl-4-nitrofluorene rsc.org. The presence and position of the nitro group on the fluorene (B118485) unit can significantly influence the electronic characteristics of the resultant polymer backbone. Specifically, the inductive effects of nitro groups can be utilized to tune the polymer's selectivity in dispersing different types of carbon nanotubes, thereby controlling the electronic properties of the composite material rsc.org. This capacity for fine-tuning material properties through molecular design is fundamental to the development of advanced optoelectronic applications.

Functional Materials Development and Chemical Probes

Beyond organic electronics, this compound contributes to the development of other functional materials and serves as a valuable tool in chemical research.

Functional Materials Development

This compound is incorporated into conjugated polymer structures for applications in materials purification and development. A significant example is its use in polymers designed for the selective dispersion and purification of single-walled carbon nanotubes (SWNTs) mcmaster.carsc.org. By synthesizing polymers with varying degrees of nitration on the fluorene monomer, researchers can tailor the polymer's interaction with semiconducting versus metallic SWNTs mcmaster.carsc.org. This process is crucial for obtaining electronically pure SWNTs, which are vital for advancing nanotechnology and creating next-generation electronic devices. The ability to control the separation of SWNTs based on their electronic type directly demonstrates the utility of nitrofluorene-containing polymers in functional materials development.

Chemical Probes

The fluorescent properties of this compound lend themselves to its application as a chemical probe. Fluorescent compounds are valuable tools in bioimaging and analytical chemistry for studying cellular processes, structures, and detecting specific molecules ontosight.ai. While specific applications of this compound as a bioimaging probe are mentioned generally ontosight.ai, its chemical nature and fluorescence suggest potential in sensing and analytical applications where its spectral characteristics can be exploited.

Data Table: Conjugated Polymers Incorporating Nitrofluorene Units for SWNT Purification

Polymer Name/TypeMonomer Component(s)Primary ApplicationKey Feature Influenced by Nitrofluorene UnitReference(s)
Poly(bis(hexadecyl)-4-nitrofluorene-co-phenylene)This compound unit, phenylenePurification of single-walled carbon nanotubes (SWNTs)Selective dispersion of semiconducting vs. metallic SWNTs mcmaster.ca
Polymers derived from 2,7-dibromo-9,9-dihexadecyl-4-nitrofluorene2,7-dibromo-9,9-dihexadecyl-4-nitrofluorene (synthesized using this compound derivatives)Dispersion of SWNTs; tuning polymer selectivity for SWNT typesInductive effects influencing polymer backbone selectivity rsc.org

Compound List:

this compound

Conjugated Polymers

Poly(bis(hexadecyl)-4-nitrofluorene-co-phenylene)

2,7-dibromo-9,9-dihexadecyl-4-nitrofluorene

Single-walled carbon nanotubes (SWNTs)

Analytical Methodologies for 4 Nitrofluorene in Research Contexts

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 4-Nitrofluorene from other components in a sample and enabling its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds, including nitro-PAHs like this compound tandfonline.comresearchgate.net. The separation is achieved based on the analyte's volatility and interaction with the stationary phase of the GC column. Mass spectrometry serves as a highly selective and sensitive detector, providing structural information through fragmentation patterns. Techniques such as Selective Ion Monitoring (SIM) are often employed for quantitative analysis, targeting specific ions characteristic of this compound researchgate.net. While GC-MS is effective, some nitro-PAHs can exhibit thermal instability, which may require careful optimization of GC conditions, such as using cool on-column injections researchgate.net. Studies have reported LODs for nitro-PAHs using GC-MS ranging from approximately 0.01 to 83.0 ng L⁻¹ depending on the specific nitro-PAH, matrix, and GC-MS configuration researchgate.netmdpi.comresearchgate.netbibliotekanauki.pl. For instance, GC-MS analysis of nitro-PAHs in water samples has shown LODs in the range of 0.01–1.07 μg L⁻¹ researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the trace-level determination of this compound and other nitro-PAHs in complex environmental and biological samples ojp.govjfda-online.comnih.govresearchgate.netconicet.gov.ar. The separation is performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically employing reversed-phase columns (e.g., C18) with mobile phases consisting of water and organic solvents conicet.gov.arscielo.brmdpi.com. Detection is achieved using mass spectrometry, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) interfaces, and quantification is performed using Multiple Reaction Monitoring (MRM) conicet.gov.armdpi.com. LC-MS/MS methods have demonstrated excellent sensitivity, with LODs reported in the parts-per-billion (ppb) or nanogram per liter (ng L⁻¹) range for various nitro-PAHs and related nitro compounds ojp.govjfda-online.comnih.govresearchgate.netmdpi.comnih.gov. For example, recoveries for nitro-PAHs using LC-MS/MS have been reported between 76% and 100%, depending on the specific analyte and matrix researchgate.netscielo.brnih.gov.

Microextraction Techniques for Sample Preparation

Effective sample preparation is critical for extracting and concentrating this compound from diverse matrices before chromatographic analysis. Microextraction techniques have emerged as efficient, environmentally friendly alternatives to traditional solvent-intensive methods.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and pre-concentration into a single step hilarispublisher.comuwaterloo.canih.gov. It involves exposing a coated fiber (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) to the sample, allowing analytes to partition onto the fiber coating. The fiber is then directly introduced into a GC or LC system for analysis hilarispublisher.comuwaterloo.canih.gov. SPME has been successfully applied to the analysis of nitro-PAHs, offering high sensitivity and ease of use mdpi.com. The development of novel fiber coatings and optimized extraction parameters allows for efficient extraction of target analytes from various matrices hilarispublisher.comnih.govmdpi.com.

Single-Drop Microextraction (SDME): SDME is another miniaturized extraction technique that utilizes a small droplet of an organic solvent, immiscible with the sample matrix, suspended at the tip of a microsyringe researchgate.netmdpi.commdpi.comcore.ac.uk. The analytes partition from the sample into the solvent droplet, followed by direct injection of the droplet into the chromatographic system mdpi.commdpi.comcore.ac.uk. SDME is valued for its simplicity, low cost, and minimal consumption of organic solvents, aligning well with green chemistry principles mdpi.comcore.ac.uk. This technique has been effectively employed for the determination of nitro compounds and nitro-PAHs in water samples, achieving low detection limits and good recoveries researchgate.netmdpi.com. For instance, SDME coupled with GC-MS has demonstrated LODs for nitro-PAHs in water samples ranging from 0.01 to 1.07 μg L⁻¹ with recoveries between 23% and 103% researchgate.net.

Green Analytical Chemistry Approaches for this compound Detection

Green Analytical Chemistry (GAC) principles aim to minimize or eliminate the use of hazardous substances and reduce waste generation in analytical procedures mdpi.comnih.govresearchgate.net. Microextraction techniques, such as SPME and SDME, inherently align with GAC by reducing solvent consumption and waste mdpi.comnih.govbrjac.com.brresearchgate.net.

Compound List

Future Research Directions in 4 Nitrofluorene Chemistry

Emerging Synthetic Paradigms and Catalysis

Future synthetic efforts in 4-nitrofluorene chemistry will likely prioritize the development of greener, more efficient, and highly selective methodologies. A key area of focus will be the expansion of catalytic systems for both the synthesis and functionalization of the this compound scaffold.

Green Chemistry Approaches: The synthesis of push-pull molecules using poly(nitro)fluorene derivatives through the Knoevenagel reaction represents a significant area of interest. nih.gov When the fluorene (B118485) ring is substituted with multiple nitro groups, the methylene (B1212753) bridge becomes sufficiently acidic to allow the condensation reaction to proceed in polar solvents like N,N-dimethylformamide (DMF) without the need for a base catalyst. nih.gov This aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents. Future work could explore expanding this base-free approach to a wider range of substrates and solvent systems.

Novel Catalytic Systems: While direct catalytic synthesis of this compound itself is a mature field, the catalytic transformation of the nitro group into other functional groups remains a vibrant area of research. Drawing parallels from the extensively studied catalytic reduction of 4-nitrophenol (B140041), future research on this compound could explore a variety of nanocatalysts. nih.govnih.govresearchgate.net Metal nanoparticles (NPs) based on gold (Au), silver (Ag), palladium (Pd), and copper (Cu) have shown high efficacy in reducing the nitro group in related aromatic compounds. mdpi.commdpi.com The development of catalysts encapsulated within supportive matrices, such as amphiphilic dendronized copolymers or polydopamine-magnetite supports, could offer enhanced stability, recyclability, and activity for the reduction of this compound to 4-aminofluorene, a valuable synthetic intermediate. mdpi.commdpi.com

Catalyst TypeMetalSupport/StabilizerKey FeaturesPotential Application for this compound
Metal NanoparticlesAu, Ag, PdAmphiphilic Dendronized CopolymerHigh catalytic activity and stability. mdpi.comEfficient and selective reduction to 4-aminofluorene.
Metal NanoparticlesCuNone (Nanowires)Excellent catalytic performance with minimal catalyst loading. nih.govGreen and cost-effective reduction processes.
Metal NanoparticlesAu, Ag, CuPolydopamine-Magnetite Porous SupportsHigh recyclability and tunable activity based on synthesis method. mdpi.comDevelopment of robust and reusable catalytic systems.
Metal ComplexesCopper(II)N,O-Chelating Schiff Base LigandsHigh conversion rates and excellent reproducibility. nih.govHomogeneous catalytic reduction under mild conditions.

This table illustrates potential catalytic systems for this compound transformations, based on successful applications with the model compound 4-nitrophenol.

Furthermore, unconventional synthetic methods, such as the use of aluminium chloride as a mediator for constructing complex push-pull molecules based on poly(fluorene) acceptors, suggest that exploration of non-traditional Lewis acid catalysis could unlock novel reaction pathways and molecular architectures. nih.gov

Advanced Mechanistic Elucidations for Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future research will increasingly rely on sophisticated analytical techniques and computational modeling to unravel the intricate details of reactions involving this compound.

In Situ Spectroscopic Techniques: Advanced, in situ analytical tools are essential for identifying transient intermediates and elucidating reaction pathways. rsc.org Techniques like photoionization and photoelectron photoion coincidence spectroscopy, which can selectively detect reactive intermediates such as radicals and carbenes in the gas phase, could be adapted to study certain high-energy reactions of this compound derivatives. rsc.orgethz.ch

Isotopic Labeling and Kinetic Studies: Classic mechanistic studies involving kinetic analysis and isotopic labeling will continue to be vital. For instance, understanding the kinetics of the catalytic reduction of the nitro group on various nanoparticle surfaces can help in optimizing catalyst design. The mechanism for the reduction of 4-nitrophenol is often described by the Langmuir-Hinshelwood model, where both the nitroaromatic compound and the reducing agent (e.g., from NaBH₄) adsorb onto the catalyst surface before the reaction occurs. mdpi.com Similar detailed kinetic and mechanistic studies on this compound would be invaluable for controlling reaction outcomes.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for probing reaction mechanisms. mdpi.com Future studies will likely employ DFT to investigate the thermodynamics and kinetics of key reaction steps, such as addition, ring-opening, and cyclization reactions that fluorene scaffolds can undergo. mdpi.com For example, computational studies have been used to elucidate the formation mechanism of dibenzofuran (B1670420) from fluorenone, a structurally related compound, by calculating the activation enthalpies and Gibbs free energies for each elementary step. mdpi.com Applying these computational approaches to the reactions of this compound can provide a detailed molecular-level picture, guiding the rational design of experiments.

Exploration of Novel Material Science Applications

The unique electronic properties conferred by the electron-withdrawing nitro group on the fluorene backbone make this compound and its derivatives highly promising candidates for a range of advanced materials. nih.gov

Organic Electronics: Nitrofluorenes are powerful electron acceptors, a property that is central to their application in organic electronics. nih.gov The charge-transfer complex formed between tetranitrofluorene (TNF) and poly(N-vinylcarbazole) (PVK) was foundational in the development of the first commercial organic photoconductors. nih.gov Future research will likely focus on designing novel this compound-based molecules for applications such as:

Push-Pull Chromophores: Creating dyes with strong intramolecular charge transfer (ICT) for applications in dye-sensitized solar cells (DSSCs) and nonlinear optics (NLO). nih.gov The goal is to synthesize materials that absorb strongly across the visible, near-infrared (NIR), and even far-infrared regions. nih.gov

Organic Semiconductors: Exploring single-component semiconductors based on donor-acceptor molecules derived from this compound. nih.gov

Electrochromic and Piezochromic Materials: Developing smart materials that change their optical properties in response to electrical stimuli or mechanical pressure. nih.gov

A derivative of 2,4,5,7-tetranitrofluorene has been successfully tested as a sensitizer (B1316253) in photothermoplastic storage media, demonstrating high holographic sensitivity and outperforming traditional materials. nih.gov This highlights the potential for nitrofluorenes in high-density data storage and holographic applications.

Application AreaKey Property of NitrofluoreneExample Derivative/SystemResearch Goal
PhotoconductorsStrong Electron AcceptorTetranitrofluorene-PVK Complex nih.govEnhance charge generation and transport properties.
Near-Infrared DyesIntramolecular Charge TransferPush-pull structures from poly(nitro)fluorenes nih.govDevelop dyes absorbing in the NIR and far-infrared for imaging and telecommunications.
Data StoragePhotosensitizer2,4,5,7-Tetranitrofluorene derivative nih.govIncrease holographic sensitivity and data storage density.
Nonlinear OpticsLarge HyperpolarizabilityDonor-acceptor substituted nitrofluorenes nih.govDesign materials with high NLO response for optical switching.

Interdisciplinary Research Frontiers at the Interface of Computational and Experimental Chemistry

The synergy between computational modeling and experimental synthesis and characterization is a powerful paradigm that will accelerate discovery in this compound chemistry. This interdisciplinary approach allows for the rational design of molecules with tailored properties and a more profound understanding of their chemical behavior.

Predictive Modeling: Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict the electronic and optical properties of yet-to-be-synthesized this compound derivatives. researchgate.net This includes calculating redox potentials, absorption spectra, and nonlinear optical properties, allowing researchers to screen potential candidates computationally before embarking on challenging and time-consuming synthetic work. nih.gov For instance, the electrochemical properties (reduction potentials) of complex nitrofluorene derivatives have been calculated and compared with experimental data, confirming the electron-accepting ability of the fluorene moiety. nih.gov

Mechanism and Reactivity Insights: The combination of DFT calculations with microkinetic simulations can provide a detailed mechanistic explanation for experimental observations, such as unexpected reactivity or selectivity. rsc.org As demonstrated in the synthesis of other nitro-containing pharmaceuticals, this approach can rationalize why certain reaction conditions (e.g., ball milling vs. solution phase) lead to faster reaction times. rsc.org Applying these integrated computational-experimental workflows to the synthesis and functionalization of this compound will enable more precise control over reaction outcomes.

This integrated approach represents the future of molecular and materials design, where computational chemistry provides the blueprint, and experimental chemistry brings the designed molecules to life, with characterization data feeding back to refine the theoretical models.

Q & A

Q. How can researchers identify gaps in existing literature on this compound?

  • Methodological Answer : Conduct systematic reviews using databases (SciFinder, Reaxys) with keywords like "nitro-PAHs" and "fluorene derivatives." Use citation-tracking tools (e.g., Connected Papers) to map knowledge networks. Engage interdisciplinary teams to interpret toxicological vs. synthetic chemistry data .

Q. What methodologies enhance cross-disciplinary collaboration in this compound research?

  • Methodological Answer : Adopt shared electronic lab notebooks (e.g., Chemotion ELN) for real-time data sharing. Organize workshops to align analytical protocols (e.g., ASTM standards for nitro-PAH analysis). Involve environmental scientists and organic chemists in joint grant proposals to address mechanistic and ecological questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.